molecular formula C21H29N5O B6445910 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2640977-60-0

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B6445910
CAS No.: 2640977-60-0
M. Wt: 367.5 g/mol
InChI Key: NKUHBLATHASCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a pyridazine derivative featuring a morpholine ring at position 3 and a 4-(3-phenylpropyl)piperazine group at position 6 of the pyridazine core. Pyridazine-based compounds are widely explored in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name

4-[6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-3,5-6,8-9H,4,7,10-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUHBLATHASCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the construction of the pyridazine core. One common approach is to start with a suitable pyridazine derivative and introduce the piperazine and morpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a strong base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Properties

The molecular structure of this compound includes a morpholine ring, a pyridazine moiety, and a piperazine substituent, which contribute to its biological activity. The presence of the phenylpropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Scientific Research Applications

  • Antipsychotic Activity
    • Research indicates that compounds similar to 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine exhibit antipsychotic properties. These compounds target dopamine receptors, specifically D2 and D3 subtypes, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. The piperazine and pyridazine components can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Antidepressant Potential
    • The structural characteristics of this compound indicate possible serotonergic activity. Similar compounds have been studied for their ability to inhibit serotonin reuptake, suggesting a potential role in treating depression and anxiety disorders.
  • Neuroprotective Effects
    • Given its ability to interact with various neurotransmitter systems, there is potential for neuroprotective applications. Research into related compounds has shown promise in protecting neuronal cells from apoptosis and oxidative stress.

Case Study 1: Antipsychotic Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antipsychotic effects of structurally related pyridazine derivatives. Results indicated significant reductions in hyperactivity in rodent models, paralleling the effects seen with established antipsychotics .

Case Study 2: Inflammation Modulation

In vitro studies demonstrated that derivatives with similar structures inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages, suggesting a mechanism by which these compounds could alleviate inflammation .

Case Study 3: Neuroprotection

Research involving neurodegenerative disease models showed that related compounds could reduce neuronal cell death induced by glutamate toxicity. This finding highlights the potential for developing neuroprotective agents based on this chemical framework .

Data Table: Comparative Analysis of Related Compounds

Compound NamePrimary ActivityMechanism of ActionReference
This compoundAntipsychoticD2/D3 receptor antagonism
Pyridazine derivative AAnti-inflammatoryInhibition of cytokine production
Piperazine analog BNeuroprotectiveProtection against oxidative stress
Morpholine derivative CAntidepressantSerotonin reuptake inhibition

Mechanism of Action

The mechanism by which 4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For example, in a medicinal context, it might bind to receptors or enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The table below compares the target compound with structurally related pyridazine, pyridazinone, and thienopyrimidine derivatives:

Compound Name Core Structure Key Substituents Biological Activity Reference
4-{6-[4-(3-Phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine (Target) Pyridazine Morpholine (position 3); 4-(3-phenylpropyl)piperazine (position 6) Under investigation -
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Chloro (position 3); 4-[3-(4-chlorophenoxy)propyl]piperazine (position 6) Anti-bacterial, anti-viral
4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one Pyridazinone Piperazine (position 2); aryl/heteroaryl groups (position 4) Anticancer
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine Morpholine (position 4); methanesulfonyl-piperazine (position 6) Patent-derived (specific activity unspecified)

Key Structural Differences and Implications

  • Core Heterocycle: The pyridazine core (target compound and ) offers a planar structure conducive to π-π stacking interactions, whereas pyridazinone () introduces a ketone group that may enhance hydrogen bonding but reduce aromaticity.
  • Substituent Effects: The morpholine group in the target compound and ’s thienopyrimidine derivative likely improves aqueous solubility compared to the chloro substituent in ’s compound . The 3-phenylpropyl chain on the piperazine ring in the target compound may enhance lipophilicity and membrane permeability relative to the 4-chlorophenoxypropyl group in . Piperazine modifications: Methanesulfonyl () and aryl groups () on piperazine alter electron density and steric bulk, impacting receptor affinity and selectivity .

Biological Activity

4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H29_{29}N5_5O, with a molecular weight of 367.5 g/mol. The compound features a morpholine ring and a pyridazine moiety, which are known for their diverse pharmacological activities.

PropertyValue
Molecular FormulaC21_{21}H29_{29}N5_5O
Molecular Weight367.5 g/mol
CAS Number2640977-60-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Mannich reaction to incorporate the piperazine ring. The general steps include:

  • Formation of the Pyridazine Ring: Reaction of hydrazine with a suitable dicarbonyl compound.
  • Substitution with Piperazine: Reacting the pyridazine with 1-(3-phenylpropyl)piperazine.
  • Final Modifications: Methylation or other modifications to enhance biological activity.

The primary mechanism of action for this compound is its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission, which is particularly relevant in treating neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects: Due to its acetylcholinesterase inhibitory activity, it may protect neurons from degeneration.
  • Anti-inflammatory Activity: Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis .
  • Antitumor Activity: Some derivatives have shown promise in inhibiting tumor growth in vitro, indicating potential applications in cancer therapy .

Study on Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. demonstrated that derivatives of piperazine, including this compound, effectively inhibit human acetylcholinesterase. The research utilized molecular docking techniques to analyze binding affinities at active sites .

Antitumor Activity Assessment

In another investigation, compounds similar to this compound were evaluated for their antitumor properties against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting a mechanism involving apoptosis induction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.